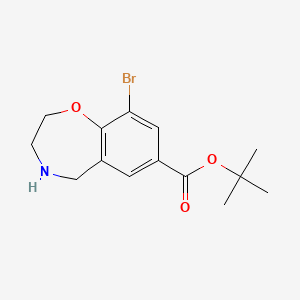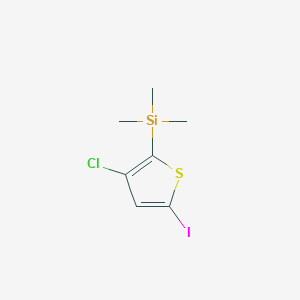
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H10ClISSi and a molecular weight of 316.66 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine and iodine atoms, as well as a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogens or functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilyl group. These functional groups enable the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
- (3-Bromo-5-iodothiophen-2-yl)trimethylsilane
- (3-Chloro-5-bromothiophen-2-yl)trimethylsilane
- (3-Iodo-5-chlorothiophen-2-yl)trimethylsilane
Uniqueness
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is unique due to the specific combination of chlorine and iodine atoms on the thiophene ring, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C7H10ClISSi |
|---|---|
分子量 |
316.66 g/mol |
IUPAC 名称 |
(3-chloro-5-iodothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10ClISSi/c1-11(2,3)7-5(8)4-6(9)10-7/h4H,1-3H3 |
InChI 键 |
JDUCQGSRHZRBAM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=C(S1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
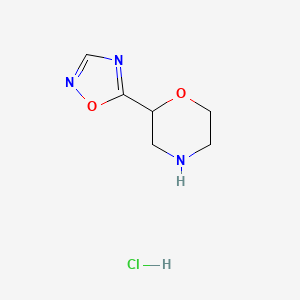

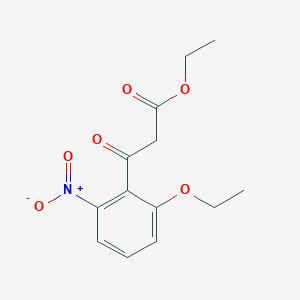
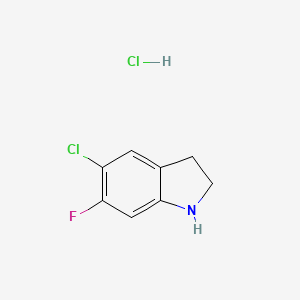
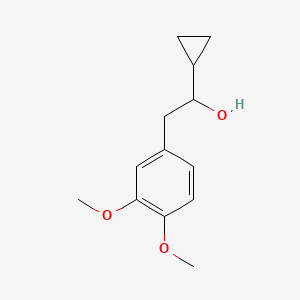
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
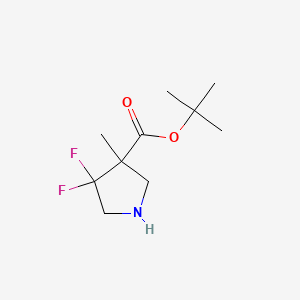
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)

